

Application Notes and Protocols: Synthesis and Evaluation of NITD008 and its Derivatives

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Compound of Interest

Compound Name: NITD-2

Cat. No.: B8146543

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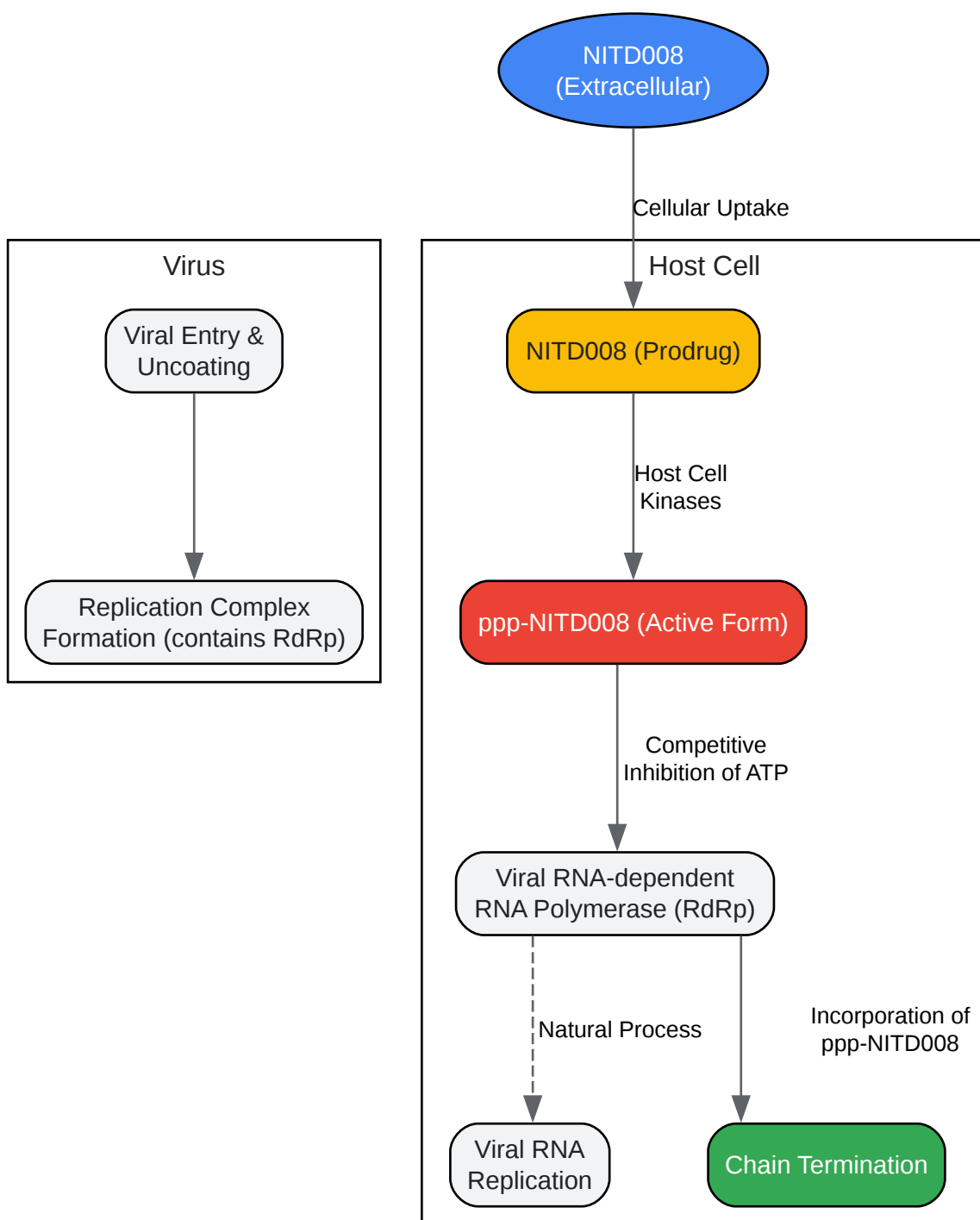
For Researchers, Scientists, and Drug Development Professionals

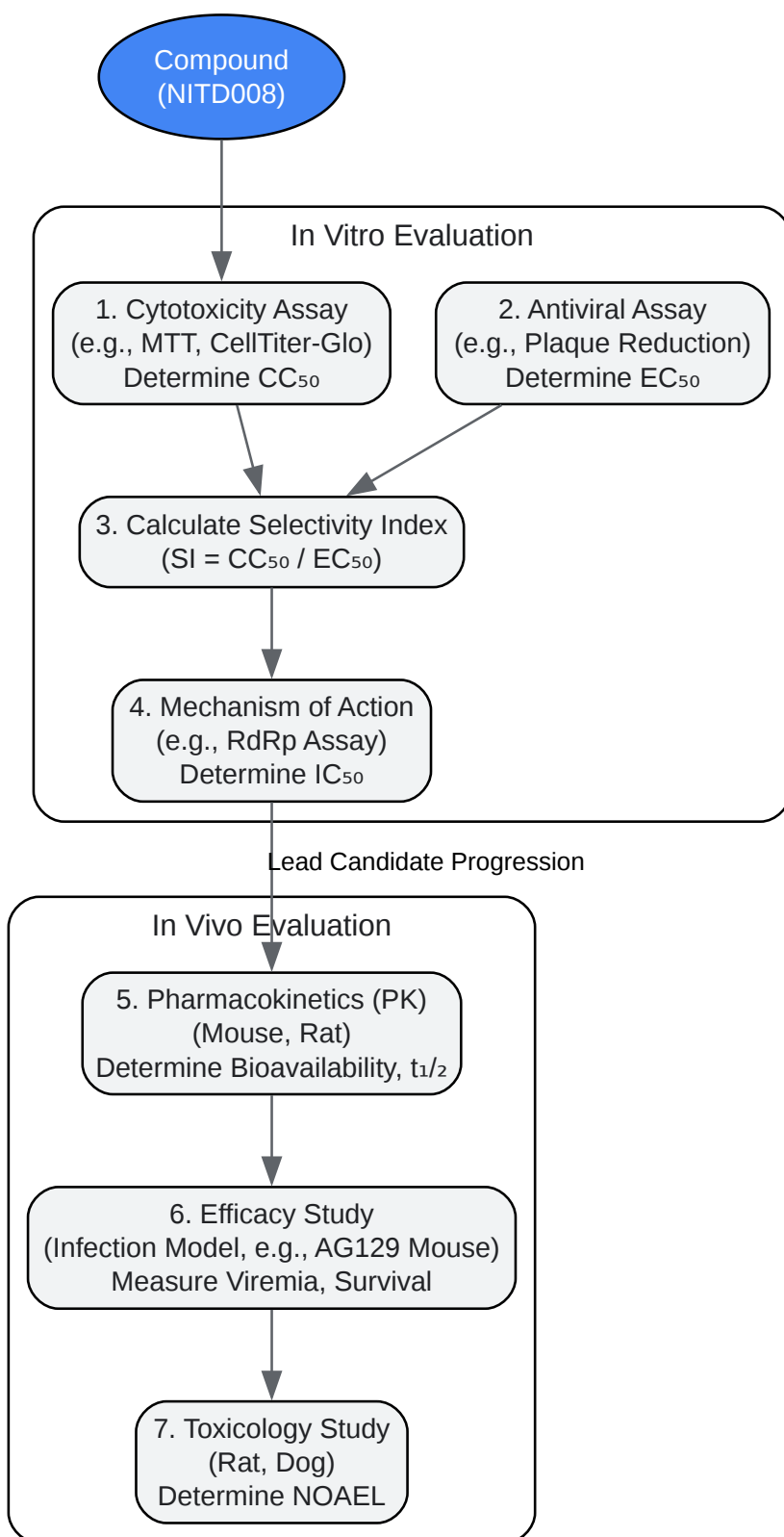
Abstract

NITD008, a novel adenosine analog identified as 7-deaza-2'-C-acetylene-adenosine, has demonstrated potent and broad-spectrum antiviral activity, particularly against flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever viruses.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator of viral RNA synthesis.[2] This document provides a comprehensive overview of NITD008, including its mechanism of action, quantitative activity data, and detailed protocols for its virological and biochemical evaluation. While the specific, detailed chemical synthesis protocol for NITD008 is not publicly available in peer-reviewed literature, this note outlines the general principles of its action and evaluation.

Chemical Structure and Mechanism of Action

NITD008 is a nucleoside analog prodrug. To exert its antiviral effect, it must be metabolized within the host cell to its active triphosphate form, ppp-NITD008. This process is typically mediated by host cell kinases. The resulting triphosphate analog mimics the natural adenosine triphosphate (ATP) and is incorporated by the viral RdRp into the nascent viral RNA strand. However, the modification at the 2'-C position of the ribose sugar prevents the formation of the subsequent phosphodiester bond, leading to premature termination of the RNA chain and halting viral replication.[2][4][5]





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